molecular formula C24H20AsI B13756895 Tetraphenylarsonium iodide CAS No. 7422-32-4

Tetraphenylarsonium iodide

Cat. No.: B13756895
CAS No.: 7422-32-4
M. Wt: 510.2 g/mol
InChI Key: NTIVEBOPRSMRSY-UHFFFAOYSA-M
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Description

Tetraphenylarsonium iodide, with the molecular formula C₂₄H₂₀AsI and a molecular weight of 510.24 g/mol, is an organoarsenic compound with significant value in chemical research . A key area of application is in structural chemistry, where it serves as a model compound for investigating ionic structures and intermolecular interactions. A definitive 2003 study determined that it is isostructural with its phosphorus analog, tetraphenylphosphonium iodide . The crystal structure features both the cation and anion located on -4 symmetry sites, with a unit cell volume of 1020.4 ų and a tetragonal crystal system (Space Group I -4) . The packing within the crystal involves linear chains of cations stabilized by fourfold phenyl embraces . In analytical chemistry, tetraphenylarsonium chloride has been historically used for the substoichiometric extraction of iodide from complex matrices, such as in the radiochemical separation and determination of iodine in biological materials like serum and urine . This highlights its utility in developing precise analytical methods. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

7422-32-4

Molecular Formula

C24H20AsI

Molecular Weight

510.2 g/mol

IUPAC Name

tetraphenylarsanium;iodide

InChI

InChI=1S/C24H20As.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1

InChI Key

NTIVEBOPRSMRSY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

Synthetic Strategies and Methodologies for Tetraphenylarsonium Iodide and Its Derivatives

Direct Synthetic Routes to Tetraphenylarsonium Iodide

The synthesis of this compound, a quaternary arsonium (B1239301) salt, can be achieved through several direct routes, often involving a final ion-exchange step. The cation, [As(C₆H₅)₄]⁺, is typically prepared first as a more soluble salt, such as the chloride or bromide, which is then converted to the sparingly soluble iodide.

One established method involves the reaction of triphenylarsine (B46628) oxide with a Grignard reagent. The synthesis of the precursor, tetraphenylarsonium chloride hydrochloride, starts from triphenylarsine. wikipedia.orgorgsyn.org Triphenylarsine can be prepared via the reaction of arsenic trichloride (B1173362) with chlorobenzene (B131634) and sodium. orgsyn.org The triphenylarsine is then oxidized to triphenylarsine oxide using hydrogen peroxide. orgsyn.org Reaction of triphenylarsine oxide with phenylmagnesium bromide yields tetraphenylarsonium chloride hydrochloride, which is then neutralized with a base like sodium hydroxide (B78521) to form tetraphenylarsonium chloride. wikipedia.orgorgsyn.org Finally, the addition of an iodide salt, such as potassium iodide, to an aqueous solution of tetraphenylarsonium chloride leads to the precipitation of this compound due to its low solubility in water. acs.orglookchem.com

Another direct approach utilizes arsenic trichloride and benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. lookchem.com A mixture of arsenic trichloride, benzene, and powdered dry aluminum chloride is heated, leading to the formation of the tetraphenylarsonium cation. lookchem.com After processing the reaction mixture, the addition of potassium iodide to the aqueous extract precipitates the crude this compound. lookchem.com

The following table summarizes these direct synthetic strategies.

Table 1: Direct Synthetic Routes to this compound and its Precursors

Starting MaterialsKey ReagentsIntermediate/Final ProductReference
Arsenic Trichloride, Chlorobenzene, Sodium-Triphenylarsine orgsyn.org
TriphenylarsineHydrogen PeroxideTriphenylarsine Oxide orgsyn.org
Triphenylarsine OxidePhenylmagnesium Bromide, HCl, NaOHTetraphenylarsonium Chloride wikipedia.orgorgsyn.org
Arsenic Trichloride, BenzeneAluminum Chloride, Potassium IodideThis compound lookchem.com
Tetraphenylarsonium ChloridePotassium IodideThis compound acs.orglookchem.com

Metathetic Pathways for the Formation of Tetraphenylarsonium-Stabilized Complexes

The large, lipophilic tetraphenylarsonium cation, [As(C₆H₅)₄]⁺, is highly effective in stabilizing and precipitating large, often inorganic, anionic complexes from solution. This process, known as a metathesis or ion-exchange reaction, is a cornerstone of its application in inorganic and coordination chemistry. wikipedia.org The principle involves treating a solution containing a desired anionic complex with a soluble tetraphenylarsonium salt, typically the chloride or bromide. The resulting tetraphenylarsonium salt of the complex anion is often insoluble in the reaction medium (typically water or polar organic solvents) and precipitates, allowing for its isolation and purification. wikipedia.orgsmolecule.com

This strategy is widely employed for the crystallization of a diverse range of anionic species, facilitating their characterization by methods such as X-ray crystallography.

Notable examples include:

Halo- and Pseudohalo-Complexes: Tetraphenylarsonium salts have been used to crystallize complex anions like tetrachloroferrate(III) ([FeCl₄]⁻), diiododiisothiocyanatocobaltate(II) ([CoI₂(NCS)₂]²⁻), and various halogenoargentates(I). acs.orgresearchgate.netrsc.org For instance, the compound (Ph₄As)₂[CoI₂(NCS)₂] was crystallized from a reaction mixture containing cobalt, iodide, and thiocyanate (B1210189) ions by introducing the tetraphenylarsonium cation. researchgate.net

Polyoxometalates: The precipitation of complex polyoxometalate anions is a common application for tetraphenylarsonium chloride. smolecule.com

Fluoro-Complexes: The cation has been instrumental in preparing and isolating hexafluoridotechnetate(IV) ([TcF₆]²⁻) salts. The synthesis of bis(tetraphenylarsonium) hexafluoridotechnetate(IV) dihydrate was achieved through a cation metathesis reaction of (NH₄)₂[TcF₆] with a tetraphenylarsonium salt in water. researchgate.netnih.govunlv.eduunlv.edu

Nitrido-Complexes: The structure of the square-pyramidal nitridotetrachlororuthenate(VI) anion, [RuNCl₄]⁻, was determined by crystallizing it as its tetraphenylarsonium salt. iucr.org

Dithiooxalate Complexes: Tetraphenylarsonium cations have been used to isolate bis(dithiooxalato)nickelate(II) anions, [Ni(S₂C₂O₂)₂]²⁻. researchgate.net

Table 2: Examples of Tetraphenylarsonium-Stabilized Anionic Complexes via Metathesis

Anionic ComplexFormula of Stabilized SaltPrecipitating Cation SourceReference
[FeCl₄]⁻(Ph₄As)[FeCl₄]Ph₄AsCl acs.org
[CoI₂(NCS)₂]²⁻(Ph₄As)₂[CoI₂(NCS)₂]Ph₄As⁺ salt researchgate.net
[TcF₆]²⁻(Ph₄As)₂[TcF₆]·2H₂OPh₄As⁺ salt researchgate.netnih.gov
[RuNCl₄]⁻(Ph₄As)[RuNCl₄]Ph₄As⁺ salt iucr.org
[Ag₄I₈]⁴⁻[AsPh₄]₄[Ag₄I₈]AsPh₄I rsc.org
[Ni(S₂C₂O₂)₂]²⁻[(C₆H₅)₄As]₂[Ni(S₂C₂O₂)₂](C₆H₅)₄As⁺ salt researchgate.net

Preparation of Tetraphenylarsonium Salts for Specialized Research Applications

The unique properties of the tetraphenylarsonium cation make its salts valuable reagents in various specialized fields of chemical research. The preparation methods are often tailored to yield salts with specific anions required for these applications.

Phase-Transfer Catalysis: The lipophilic nature of the four phenyl rings allows tetraphenylarsonium salts to be soluble in organic solvents, enabling them to function as phase-transfer catalysts (PTCs). lookchem.comwikipedia.org In this role, the arsonium cation transports an anionic reactant from an aqueous phase into an organic phase where the reaction occurs. Tetraphenylarsonium chloride has shown moderate activity as a PTC in the synthesis of gem-difluorocyclopropanes, inspiring the synthesis of electronically-tuned tetraarylarsonium analogues to improve catalytic efficiency. lookchem.com

Precipitating Agents in Analytical Chemistry: Tetraphenylarsonium chloride is a well-established precipitating agent for the gravimetric analysis of large, singly-charged anions like perchlorate (B79767) (ClO₄⁻) and perrhenate (B82622) (ReO₄⁻). uni.edu The low solubility of salts like tetraphenylarsonium perchlorate in aqueous solutions forms the basis for quantitative analysis. uni.edu Studies have also investigated its potential for precipitating dichromate and tetraphenylboron ions. uni.edu

Solvent Extraction: The formation of ion pairs between the tetraphenylarsonium cation and various anions, including iodide, is utilized in solvent extraction studies. akjournals.comakjournals.com For example, a substoichiometric extraction method using tetraphenylarsonium chloride has been developed for the separation of iodine from biological materials. osti.gov These studies are crucial for understanding the thermodynamics of ion transfer between different phases.

Electrochemical Crystallization: Electrochemical methods have been employed for the crystallization of tetraphenylarsonium salts, particularly with fulleride anions. psu.edu This technique allows for controlled growth of single crystals, which are essential for structural determination and property analysis. psu.edu

Advanced Purification and Crystallization Techniques for Academic Studies

The preparation of high-purity, single-crystal samples of this compound and its complex derivatives is critical for accurate structural and physical characterization in academic research. Various advanced techniques are employed to achieve this.

Recrystallization: A common and effective method for purifying tetraphenylarsonium salts is recrystallization. For this compound, a specific procedure involves recrystallization from hot water that contains a small quantity of potassium iodide and sodium sulphite. lookchem.com The sodium sulphite is added to reduce any potential tri-iodide (I₃⁻) species back to iodide (I⁻), ensuring the purity of the final product. lookchem.com The crude product dissolves in the hot solvent and upon cooling, deposits as white needles. lookchem.com For other salts, such as the perchlorate, recrystallization from an acetone-water mixture is effective in transforming amorphous precipitates into well-defined crystals. uni.eduuni.edu The precursor, tetraphenylarsonium chloride hydrochloride, can be purified by recrystallization from a boiling mixture of water and concentrated hydrochloric acid. orgsyn.org

Solvent System Optimization: The choice of solvent is crucial for successful crystallization. For complex salts, mixed solvent systems are often employed. For example, crystals of (Ph₄As)₂[CoI₂(NCS)₂] were obtained from a 2:1 (v/v) mixture of acetonitrile (B52724) and absolute ethanol. researchgate.net After crystallization, the product is typically washed with a non-solvent like diethyl ether to remove soluble impurities and then dried under vacuum. researchgate.net The synthesis of iodoargentate(I) clusters with the tetraphenylarsonium cation involved refluxing in acetonitrile, from which the product crystallized. rsc.org

Crystal Structure Determination: The primary goal of these purification techniques is often to obtain single crystals suitable for X-ray diffraction analysis. The crystal structure of this compound has been determined and re-examined, revealing it to be isostructural with its tetraphenylphosphonium (B101447) analogue. acs.orgnih.govresearchgate.net In these studies, both the cation and the iodide anion are located on specific symmetry sites within the crystal lattice. nih.gov Such structural determinations are fundamental to understanding the packing and intermolecular interactions within the solid state.

Advanced Structural Characterization of Tetraphenylarsonium Iodide and Its Associated Anions

Single-Crystal X-ray Diffraction Analysis of Tetraphenylarsonium Iodidecrystallography.netresearchgate.netresearchgate.net

A re-examination of the crystal structure of tetraphenylarsonium iodide confirmed its tetragonal crystal system. nih.gov The unit cell parameters were determined to be a = 12.174(2) Å and c = 6.885(2) Å, with a cell volume of 1020.4(4) ų at 294 K. crystallography.net The space group was identified as I-4 (No. 82). crystallography.netcdnsciencepub.com

This compound is isostructural with its phosphorus counterpart, tetraphenylphosphonium (B101447) iodide. nih.gov This means they share the same crystal structure, despite the difference in the central pnictogen atom. Isostructurality is also observed between tetraphenylarsonium salts containing different anions. For instance, tetraphenylarsonium tetrafluoroborate (B81430) is likely isostructural with tetraphenylarsonium tetrachloroferrate(III). cdnsciencepub.com Similarly, bis(tetraphenylarsonium) di-µ-chloro-dichlorodiargentate(I) and bis(tetraphenylarsonium) di-µ-bromo-dibromodiargentate(I) are isostructural. psu.edu The tendency for tetraphenyl-substituted onium salts, such as those of phosphonium, to crystallize in specific space groups or retain pseudosymmetry is a recognized phenomenon in their crystal chemistry. researchgate.net

Isostructural Tetraphenylarsonium Salts
Compound 1Compound 2Reference
This compoundTetraphenylphosphonium Iodide nih.gov
Tetraphenylarsonium TetrafluoroborateTetraphenylarsonium Tetrachloroferrate(III) cdnsciencepub.com
Bis(tetraphenylarsonium) di-µ-chloro-dichlorodiargentate(I)Bis(tetraphenylarsonium) di-µ-bromo-dibromodiargentate(I) psu.edu

Intermolecular interactions play a crucial role in stabilizing the crystal lattice. In the broader context of crystalline solids, interactions such as hydrogen bonds, halogen bonds, and π-π stacking are fundamental in dictating the crystal packing. researchgate.netrsc.orgmdpi.com In salts containing complex anions with the tetraphenylarsonium cation, various interactions are observed. For example, in the structure of tetraphenylarsonium diisothiocyanatodichlorocobaltate(II), each anion participates in hydrogen bonding with eight surrounding arsonium (B1239301) cations, and C-H···π interactions occur between the phenyl rings of the cations. researchgate.net The study of intermolecular interactions is essential for understanding and predicting the final crystal structure. mdpi.commdpi.com

In the crystal lattice of this compound, both the tetraphenylarsonium cation and the iodide anion are located at sites of -4 (S₄) symmetry. nih.gov This high symmetry is a key feature of its crystal structure. The arsenic atom of the cation resides on a fourfold inversion axis. cdnsciencepub.com

Structural Analysis of Metal-Halide and Other Complex Anions Stabilized by the Tetraphenylarsonium Cation

The large size of the tetraphenylarsonium cation makes it an excellent counterion for stabilizing large and often unstable complex anions, allowing for their isolation and structural characterization.

The tetraphenylarsonium cation has been used to crystallize and structurally characterize a variety of complex metal-halide anions.

Tetrachloroferrate(III) ([FeCl₄]⁻) : The salt (As(C₆H₅)₄)[FeCl₄] crystallizes in the tetragonal space group I-4. researchgate.net The [FeCl₄]⁻ anion has a tetrahedral geometry that is slightly flattened along one axis, with Fe-Cl bond lengths of 2.182(1) Å. researchgate.net

Tetrachlorocobaltate(II) ([CoCl₄]²⁻) : The tetraphenylarsonium salt of this anion has been synthesized and studied. dntb.gov.uaacs.org In related structures, such as bis(cobaltocenium) tetrachlorocobaltate(II), the [CoCl₄]²⁻ anion exhibits the expected tetrahedral geometry. iucr.org

Tetrabromonickelate(II) ([NiBr₄]²⁻) : This complex anion is known to be tetrahedral. nih.govchemspider.com The tetraphenylarsonium salt, [(C₆H₅)₄As]₂[NiBr₄], has been prepared. researchgate.netunt.edu

Mixed Halide-Pseudohalide Complexes : The tetraphenylarsonium cation also stabilizes complex anions with mixed ligands. For example, in (Ph₄As)₂[CoI₂(NCS)₂], the [CoI₂(NCS)₂]²⁻ anion is tetrahedral, with the cobalt atom lying on a crystallographic twofold axis. researchgate.net Similarly, the [Ni(NCS)₂Br₂]²⁻ anion in its tetraphenylarsonium salt is also tetrahedral and lies on a twofold axis. researchgate.net In the complex [(C₆H₅)₄As][Ni(C₆H₅)₃PI₃], the [Ni(C₆H₅)₃PI₃]⁻ anion has a distorted tetrahedral geometry around the nickel atom. capes.gov.br

Structural Data for Metal-Halide Anions with Tetraphenylarsonium Cation
AnionGeometryKey Structural FeaturesReference
[FeCl₄]⁻Tetragonally distorted tetrahedronFe-Cl bond length: 2.182(1) Å researchgate.net
[CoI₂(NCS)₂]²⁻TetrahedralAnion lies on a crystallographic twofold axis researchgate.net
[Ni(NCS)₂Br₂]²⁻TetrahedralAnion lies on a crystallographic twofold axis researchgate.net
[Ni(C₆H₅)₃PI₃]⁻Distorted tetrahedronComplex with triphenylphosphine (B44618) ligand capes.gov.br

Polyiodides are anions composed of two or more iodine atoms (Iₙ⁻). wikipedia.org The stability and structure of these polyiodide chains are highly dependent on the nature of the counter-cation. researchgate.netresearchgate.net Large cations, such as tetraphenylarsonium, are particularly effective at stabilizing extended polyiodide networks. researchgate.netsci-hub.se

Characterization of Anion-Cation Interactions within Crystal Lattices

The crystal structure of this compound ([As(C₆H₅)₄]I or Ph₄As⁺·I⁻) and its analogues is significantly influenced by the interplay of electrostatic forces, van der Waals interactions, and weak hydrogen bonds between the large, hydrophobic tetraphenylarsonium cation and the associated anion. The packing mechanism within the crystal lattice is largely dictated by the size and shape of the bulky cation. cdnsciencepub.com The arrangement of the four phenyl rings creates cavities where the anions reside. cdnsciencepub.com

However, the nature and complexity of the anion can influence the crystal symmetry. cdnsciencepub.com While simpler, symmetric anions often result in tetragonal structures, more complex or disordered anions can lead to lower symmetry space groups. cdnsciencepub.comiucr.org For example, the salt of the monoanion of adenine (B156593) crystallizes in the monoclinic space group P2₁/n, partly due to disorder in the adenine anion's position. iucr.org Similarly, salts with dithiophosphate (B1263838) anions have been observed to crystallize in monoclinic (P2₁) and triclinic (P1) space groups, stabilized by a network of C—H···S and C—H···O interactions. bohrium.com

Interactive Data Table: Crystallographic Data for Select Tetraphenylarsonium Salts

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
This compound[As(C₆H₅)₄]ITetragonalI4a = 12.31 Å, c = 7.22 Å cdnsciencepub.com
Tetraphenylarsonium Adenine Salt[As(C₆H₅)₄]⁺[C₅N₅H₄]⁻·3H₂OMonoclinicP2₁/na=9.878 Å, b=21.347 Å, c=13.407 Å, β=103.19° iucr.org
Tetraphenylarsonium Azapentadienide Salt[As(C₆H₅)₄]⁺[C₈F₁N₆]⁻OrthorhombicPcaba=9.789 Å, b=24.601 Å, c=23.918 Å iucr.org
Tetraphenylarsonium di-μ-bromo-dibromodiargentate(I)[As(C₆H₅)₄]₂[Ag₂Br₄]MonoclinicP2₁/na=14.546 Å, b=8.072 Å, c=19.854 Å, β=102.73° psu.edu
Tetraphenylarsonium di-μ-chloro-dichlorodiargentate(I)[As(C₆H₅)₄]₂[Ag₂Cl₄]MonoclinicP2₁/na=14.280 Å, b=8.200 Å, c=19.118 Å, β=101.19° psu.edu

Detailed Research Findings on Anion-Cation Interactions:

The interactions stabilizing the crystal lattice are not limited to simple electrostatic attraction. Weak hydrogen bonds, particularly of the C—H···X type (where X is the anion or a heteroatom on the anion), play a crucial role. bohrium.comnih.govrsc.org In the case of tetraphenylarsonium halides, the phenyl C-H groups act as weak hydrogen bond donors, interacting with the halide anions. bohrium.comrsc.org The geometry and prevalence of these interactions are influenced by the anion's size; as the anion size increases from chloride to iodide, the surrounding molecules adjust, which can alter the regularity of these weak contacts. rsc.org

In salts with more complex anions, the interaction landscape is more varied.

Polyiodide Salts: In salts containing polyiodide anions like I₂Br⁻, the crystal structure can feature a superposition of different anions (e.g., I₃⁻ and Br₂I⁻). researchgate.net The large tetraphenylarsonium cation is effective at stabilizing extended polyiodide chains. researchgate.netwikipedia.org The interactions in these crystals can be described as a combination of electrostatic forces and halogen bonds between the polyiodide units. mdpi.com

Dithiophosphate Salts: Hirshfeld surface analysis of tetraphenylarsonium dithiophosphate salts reveals that H···H and C···H/H···C interactions account for over 82% of the total intermolecular contacts, highlighting the significance of van der Waals forces in the crystal packing. bohrium.com These salts are further stabilized by C—H···S and C—H···π interactions, which link the cations and anions into one- or two-dimensional supramolecular structures. bohrium.com

Oxometallate Salts: In the structure of tetraphenylarsonium tetrakis(benzenethiolato)-oxorhenate(V), the [ReO(SPh)₄]⁻ anion adopts a square-pyramidal geometry, with the bulky tetraphenylarsonium cations packing around it. publish.csiro.au

Spectroscopic Investigations and Elucidation of Tetraphenylarsonium Iodide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation and Dynamics

The conformation of the phenyl rings in the [Ph₄As]⁺ cation has been a subject of interest. researchgate.net In the solid state, the four phenyl rings are arranged in a tetrahedral geometry around the central arsenic atom. nih.gov In solution, the phenyl rings are expected to undergo rapid rotation, leading to an averaged NMR signal. However, detailed analysis of the coupling patterns and the use of advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can provide insights into the preferred conformations and the rotational dynamics of the phenyl groups. nih.govlibretexts.org

The dynamics of the [Ph₄As]⁺ cation in solution can be probed by measuring relaxation times (T₁ and T₂) and by performing variable temperature NMR experiments. nih.govnih.gov These studies can provide information on the rotational correlation times of the molecule and the internal motions of the phenyl rings. The use of deuterated solvents is standard in NMR spectroscopy to avoid interference from solvent protons. pitt.edu

Table 2: Typical ¹H NMR Chemical Shift Ranges for Tetraphenylarsonium Iodide

Proton EnvironmentApproximate Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (ortho, meta, para)7.0 - 8.0Multiplet

Ultraviolet-Visible (UV-Vis) Spectroscopy in Complex Formation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily characterized by the absorptions of the [Ph₄As]⁺ cation, as the iodide ion does not have significant absorption in the typical UV-Vis range.

The phenyl groups of the [Ph₄As]⁺ cation contain π-electrons that can be excited to higher energy orbitals upon absorption of UV light. msu.edu These π → π* transitions are responsible for the characteristic absorption bands observed in the UV region of the spectrum. The exact position and intensity of these bands can be influenced by the solvent and the presence of other species in the solution.

A key application of UV-Vis spectroscopy involving this compound is in the study of charge-transfer complexes. nih.govwikipedia.org this compound can act as a donor in the formation of charge-transfer complexes with suitable acceptor molecules, such as iodine (I₂). libretexts.org The formation of such a complex is often accompanied by the appearance of a new, broad absorption band in the visible or near-UV region, which is not present in the spectra of the individual components. libretexts.org The intensity of this charge-transfer band can be used to determine the stoichiometry and formation constant of the complex. libretexts.org

For example, in the presence of excess iodine, this compound can form the triiodide ion (I₃⁻), which has a characteristic absorption in the UV-Vis spectrum. libretexts.org The formation of metal-ligand complexes can also be studied using UV-Vis spectroscopy, where changes in the absorption spectrum upon addition of a ligand can indicate complex formation. ijprajournal.com

Table 3: Electronic Transitions in Tetraphenylarsonium Systems

Transition TypeWavelength RangeDescription
π → π*UV regionElectronic transitions within the phenyl rings of the [Ph₄As]⁺ cation.
Charge-TransferVisible or Near-UVAppears upon formation of a complex between [Ph₄As]I and an acceptor molecule.

Advanced Spectroscopic Techniques for Structural and Electronic Characterization (e.g., EXAFS)

Beyond the standard spectroscopic methods, advanced techniques can provide more detailed information about the structural and electronic properties of this compound and its complexes. One such technique is Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. nist.gov

EXAFS is a powerful tool for determining the local atomic structure around a specific element. nist.gov In the context of this compound, EXAFS at the As K-edge can provide precise information about the As-C bond lengths and the coordination number of the arsenic atom. This technique is particularly useful for studying the structure of [Ph₄As]I in different environments, such as in solution or in complex materials. It can reveal details about the coordination shells of atoms surrounding the central arsenic atom. aps.org

Other advanced spectroscopic techniques that can be applied to study tetraphenylarsonium systems include:

X-ray Photoelectron Spectroscopy (XPS): This technique can provide information about the elemental composition and the chemical state of the atoms in the compound.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy can provide information about the vibrational modes of the molecule, particularly those that are not IR active.

Electron Paramagnetic Resonance (EPR) Spectroscopy: If the tetraphenylarsonium cation is part of a complex containing a paramagnetic center, EPR can be used to study the electronic structure and environment of that center.

These advanced techniques, often used in combination, allow for a comprehensive characterization of the structural and electronic properties of this compound and its derivatives, which is crucial for understanding their behavior in various chemical systems and materials. researchgate.netspectroscopyonline.comnumberanalytics.comdatanose.nluliege.be

Table 4: Information from Advanced Spectroscopic Techniques

TechniqueInformation Obtained
EXAFSLocal atomic structure, bond lengths, coordination numbers. aps.org
XPSElemental composition, chemical states.
Raman SpectroscopyVibrational modes (complementary to IR).
EPR SpectroscopyElectronic structure of paramagnetic centers.

Luminescence Spectroscopy in the Context of Functional Materials Research

Luminescence spectroscopy, which includes fluorescence and phosphorescence, is a valuable tool for investigating the excited-state properties of molecules and materials. While this compound itself is not typically considered a luminescent material, the tetraphenylarsonium cation is often used as a counterion in the synthesis of luminescent functional materials. functmaterials.org.ua

The role of the [Ph₄As]⁺ cation in these materials is often to provide charge balance and to influence the crystal packing and, consequently, the luminescent properties of the active component. For example, in hybrid organic-inorganic materials, the size and shape of the tetraphenylarsonium cation can affect the arrangement of the luminescent inorganic framework, thereby tuning the emission properties. mdpi.com

In some cases, the tetraphenylarsonium cation can participate in energy transfer processes or influence the local environment of the emissive species, leading to changes in the luminescence quantum yield, lifetime, and emission wavelength. The study of these effects is crucial for the rational design of new functional materials with tailored optical properties for applications in areas such as light-emitting diodes (LEDs), sensors, and bio-imaging. nih.gov

Research in this area often involves the synthesis of a series of compounds with different counterions to systematically investigate the influence of the cation on the luminescent properties. The combination of luminescence spectroscopy with other characterization techniques, such as X-ray diffraction and theoretical calculations, allows for a comprehensive understanding of the structure-property relationships in these functional materials. researchgate.net

Table 5: Role of Tetraphenylarsonium in Luminescent Materials

RoleDescription
Charge BalanceNeutralizes the charge of the luminescent anionic component.
Structural TemplateInfluences the crystal packing and the geometry of the luminescent framework.
Modulation of PropertiesCan affect the luminescence quantum yield, lifetime, and emission wavelength.

Reactivity and Mechanistic Investigations Involving Tetraphenylarsonium Iodide

Role as an Iodide Source in Specific Chemical Transformations and Complexations

Tetraphenylarsonium iodide is a readily available and soluble source of iodide ions for various chemical reactions. The large, soft tetraphenylarsonium cation facilitates the dissolution of the salt in many organic solvents, thereby making the iodide ion accessible for participation in reactions such as nucleophilic substitution and the formation of coordination complexes.

In organic synthesis, the iodide ion is a potent nucleophile and a good leaving group. This compound can be employed in Finkelstein-type reactions to convert alkyl chlorides or bromides to the corresponding alkyl iodides. organic-chemistry.org These alkyl iodides are often more reactive in subsequent nucleophilic substitution or coupling reactions. google.com

In the realm of coordination chemistry, this compound is instrumental in the synthesis of a wide array of metal-iodide complexes. The tetraphenylarsonium cation often serves as a bulky counterion that helps to crystallize and stabilize complex anions. For instance, it has been used in the preparation of polyiodide complexes and metal-iodide clusters. acs.orgresearchgate.net The formation of these complexes is a result of the coordination of iodide ions to a metal center, a process in which this compound acts as the iodide source.

The table below summarizes selected applications of this compound as an iodide source.

Reaction TypeRole of IodideExample
Nucleophilic SubstitutionActs as a nucleophile to displace other halides.Conversion of alkyl bromides to alkyl iodides.
Coordination Complex SynthesisLigand for metal centers.Formation of transition metal-iodide complexes.
Polyiodide FormationReacts with iodine to form polyiodide anions.Synthesis of [Ph4As]I3 and higher polyiodides.

Participation in One-Electron Transfer Processes

The iodide ion can participate in one-electron transfer (SET) processes, and this compound can serve as a source of iodide for such reactions. The oxidation of iodide to an iodine radical (I•) is a key step in many of these transformations. scielo.org.mx This process can be initiated electrochemically or through the use of chemical oxidants. scielo.org.mx

The general scheme for the one-electron oxidation of iodide is as follows:

I⁻ → I• + e⁻

Once formed, the iodine radical can participate in various radical reactions, including addition to alkenes and alkynes, and hydrogen atom abstraction. The electrochemical oxidation of iodide has been shown to proceed through two distinct one-electron transfer steps, leading to the formation of I• and subsequently I₂. scielo.org.mx

While direct studies on the one-electron transfer reactions of this compound are specific, the well-established redox chemistry of the iodide ion is directly applicable. The large tetraphenylarsonium cation is generally considered to be electrochemically stable within the potential window where iodide oxidation occurs, making it a suitable counterion for studying these processes.

Catalytic Activity in Organic and Inorganic Reactions

This compound exhibits catalytic activity in a range of organic and inorganic reactions, primarily through the action of its constituent ions. The iodide ion can act as a nucleophilic catalyst, while the tetraphenylarsonium cation can function as a phase transfer catalyst.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase). nih.gov this compound, being a quaternary arsonium (B1239301) salt, is an effective phase transfer catalyst. The lipophilic tetraphenylarsonium cation can form an ion pair with an anionic reactant from the aqueous phase and transport it into the organic phase where the reaction with an organic substrate can occur. phasetransfer.com

The mechanism of phase transfer catalysis involving this compound can be generalized as follows:

Anion exchange at the interface: [Ph₄As]⁺I⁻(org) + M⁺X⁻(aq) ⇌ [Ph₄As]⁺X⁻(org) + M⁺I⁻(aq)

Reaction in the organic phase: [Ph₄As]⁺X⁻(org) + R-Y(org) → R-X(org) + [Ph₄As]⁺Y⁻(org)

Regeneration of the catalyst: The [Ph₄As]⁺Y⁻ ion pair returns to the interface for another cycle.

The efficiency of this compound as a phase transfer catalyst is influenced by several factors, including the lipophilicity of the cation and the relative affinity of the anions for the cation.

The iodide ion itself can act as a catalyst in various organic reactions. researchgate.net This is often referred to as nucleophilic catalysis. In these reactions, the iodide ion, being a strong nucleophile, can react with an electrophilic substrate to form a more reactive intermediate, which is then attacked by another nucleophile. acs.orgnih.govacs.org

A classic example is the catalysis of nucleophilic substitution reactions. Iodide can displace a leaving group to form an iodo intermediate, which is more susceptible to subsequent nucleophilic attack due to the excellent leaving group ability of iodide. researchgate.net

The catalytic cycle for iodide in a nucleophilic substitution reaction can be depicted as:

R-X + I⁻ → R-I + X⁻ R-I + Nu⁻ → R-Nu + I⁻

This type of catalysis is particularly effective for activating less reactive alkyl halides.

Anion Exchange Reactions and Mechanistic Selectivity

Anion exchange reactions involving this compound are fundamental to its application in phase transfer catalysis and in the synthesis of other tetraphenylarsonium salts. The equilibrium of the anion exchange process is governed by the relative affinities of the competing anions for the tetraphenylarsonium cation in the organic phase and their hydration energies in the aqueous phase. mdpi.com

The selectivity of the anion exchange can be influenced by the nature of the anions and the solvent system. Generally, large, soft, and less charge-dense anions are more readily extracted into the organic phase by the tetraphenylarsonium cation. mdpi.com This gives rise to a selectivity series, which can be crucial for predicting the outcome of a phase transfer catalyzed reaction. For instance, the high lipophilicity of the iodide ion can sometimes lead to catalyst poisoning in PTC reactions, as it may preferentially remain in the organic phase, preventing the transport of the desired reactant anion. mdpi.com

The mechanistic selectivity in these exchange processes can be manipulated by altering the reaction conditions, such as the solvent, temperature, and the concentration of the ions.

Solvation Phenomena and Specific Ion Effects of the Tetraphenylarsonium Cation

The solvation of the tetraphenylarsonium cation plays a critical role in its chemical behavior, particularly in non-aqueous solvents. anu.edu.aursc.orgresearchgate.netanu.edu.au Due to its large size and diffuse charge, the tetraphenylarsonium cation is weakly solvated in most solvents. This property is central to its use in extrathermodynamic assumptions for estimating the thermodynamic properties of single ions.

However, studies have shown that the tetraphenylarsonium cation is not entirely "innocent" and does exhibit specific interactions with solvent molecules. researchgate.netchemrxiv.orgnih.gov These "specific ion effects" can influence reaction rates and equilibria. For example, the solvation of the transition state in a reaction can be significantly affected by the presence of the tetraphenylarsonium cation, leading to rate enhancements or retardations that are not solely explained by bulk solvent properties like dielectric constant. researchgate.net

The nature of the solvent has a profound impact on these specific ion effects. In protic solvents, hydrogen bonding can be a significant factor, while in aprotic solvents, polarizability and Lewis acidity/basicity of the solvent become more important in determining the extent of ion-solvent interactions. researchgate.net

Applications in Advanced Materials and Chemical Systems

Stabilization of Novel Inorganic and Coordination Complexes

The tetraphenylarsonium cation is widely employed as a large, non-coordinating counterion to stabilize and crystallize complex inorganic and coordination anions that might otherwise be unstable. Its significant size and charge delocalization prevent strong ion pairing, allowing for the isolation of anionic species in a crystalline lattice, which is essential for their structural characterization and the study of their intrinsic properties.

Tetraphenylarsonium iodide is a key reagent in the synthesis of novel metal-halide cluster anions. The large [As(C₆H₅)₄]⁺ cation effectively templates the formation of and balances the charge of polynuclear anionic clusters, enabling their isolation as crystalline salts. This has been particularly valuable in the exploration of transition metal and rare-earth metal chemistry.

The synthesis process generally involves the reaction of a metal halide with a halide source in the presence of this compound in a suitable solvent. The tetraphenylarsonium cation directs the assembly of the metal-halide framework, leading to the crystallization of salts containing complex anionic clusters. For instance, its use has facilitated the synthesis of various copper(I) iodide complexes, which exhibit diverse structural motifs ranging from discrete dimeric and tetrameric clusters to extended two-dimensional polymeric sheets. acs.org The choice of counterion is critical, as it influences the resulting structure and, consequently, the material's properties.

Similarly, in the field of niobium chemistry, salts containing the tetraphenylarsonium cation have been used to isolate and study oxidized hexanuclear niobium chloride-iodide cluster anions of the formula [Nb₆Cl₁₂I₆]ⁿ⁻ (where n=2 or 3). acs.org In these structures, the bulky cations pack efficiently in the crystal lattice, separating the anionic clusters and preventing strong inter-cluster interactions, which is crucial for detailed magnetic and electronic characterization.

Table 1: Examples of Metal-Halide Cluster Anions Stabilized by Tetraphenylarsonium or Analogous Cations

Cluster Anion FormulaMetal CenterStabilizing CationReference
[Nb₆Cl₁₂I₆]²⁻Niobium(C₆H₅)₄P⁺ acs.org
[Cu₃I₃] extended hexagonal sheetsCopperN/A (ligand-supported) acs.org
[W₆I₈(NCO)₆]²⁻Tungsten(nBu₄N)⁺ acs.org
[Mo₆I₈(NCO)₆]²⁻Molybdenum(nBu₄N)⁺ acs.org

Note: Analogous bulky cations like tetraphenylphosphonium (B101447) ([P(C₆H₅)₄]⁺) and tetra-n-butylammonium ((nBu₄N)⁺) are often used for similar purposes and their effectiveness is comparable to the tetraphenylarsonium cation.

The tetraphenylarsonium cation plays a pivotal role in the design of functional materials by acting as a structurally passive but electronically significant component. By pairing with photoactive or magnetically active anions, it facilitates the creation of hybrid organic-inorganic materials with tailored properties.

In the realm of optical materials, the choice of the counterion can influence the photoluminescence properties of the resulting compound. For example, in hybrid copper(I) and silver(I) halides, the tetraphenylphosphonium cation, a close structural analog of tetraphenylarsonium, has been shown to form materials with unique crystal and electronic structures that quench photoluminescence. nih.gov This effect is attributed to the organic cations forming mid-gap states that lead to spatial separation of excited electrons and holes. nih.gov This demonstrates how the "inactive" counterion can be used as a design element to tune the optical response of a material. Organic salts, in general, are a significant area of research for second-order nonlinear optical applications, where the counterion can be varied to achieve the required noncentrosymmetric crystal packing. akjournals.com

Regarding magnetic properties, this compound is used to isolate and study magnetic cluster anions. The large separation between the magnetic anions afforded by the bulky cations minimizes intermolecular magnetic exchange, allowing for the study of the intrinsic magnetic properties of the individual clusters. For instance, salts containing the [Fe₂Cl₆O]²⁻ anion with large organic cations exhibit antiferromagnetic exchange coupling between the ferric ions. nih.gov The precise geometry and conformation of the anion, which can influence the magnetic behavior, are dependent on the nature of the countercation. nih.gov This strategy allows for the systematic investigation of structure-property relationships in molecular magnetic materials.

Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, the interactions between molecules are governed by non-covalent forces. This compound finds utility in this field, particularly in studies involving the recognition of anions and the formation of complex host-guest assemblies.

Anion recognition is a fundamental area of supramolecular chemistry with applications in sensing, catalysis, and transport. While the tetraphenylarsonium cation itself is not typically the primary recognition unit, its salts are frequently used in studies to probe the binding of anions by synthetic receptors. The bulky and well-defined shape of the cation allows for controlled experiments where the focus is on the interaction between the anion and a designed host molecule.

For example, studies on anion binding often employ a series of tetraphenylarsonium or similar tetraalkylammonium/phosphonium salts with different anions to determine the selectivity and affinity of a receptor. The large cation minimizes interference with the binding event. Research into anion-π interactions has shown that iodide and triiodide anions can interact with the π-electron density of electron-deficient aromatic systems, such as a tetrazine-based receptor. researchgate.net In such studies, this compound could serve as the source of the iodide anion. Furthermore, specific binding of iodide has been observed with N-confused tetraphenylporphyrin (B126558) aggregates, highlighting the unique interactions iodide can participate in. rsc.org

Many synthetic receptors are designed to bind not just a single ion but an ion pair. In these systems, the receptor has distinct binding sites for both the cation and the anion. This compound can be a useful tool in the development of such ditopic receptors. Although the [As(C₆H₅)₄]⁺ cation is large and generally considered "non-coordinating," its interactions with certain host molecules, such as calixarenes, can be significant.

For instance, the analogous tetraphenylphosphonium cation has been shown to form host-guest complexes with p-sulfonatocalix nih.govarene, where a phenyl group of the cation resides within the calixarene cavity. researchgate.net This demonstrates that even large, seemingly inert cations can participate in complexation. In the design of ion-pair receptors, the binding of one ion can allosterically affect the binding of its counterion. nih.gov The use of salts like this compound allows researchers to study these cooperative effects. The principle of ion-pair recognition is crucial, as the target species in non-polar solvents often exist as associated ion pairs, and a successful host must be able to bind both ions simultaneously. nd.edu

Methodological Advancements in Analytical Chemistry

This compound and the closely related tetraphenylarsonium chloride are valuable reagents in analytical chemistry, primarily due to their ability to form sparingly soluble precipitates with a variety of large anions. This property is exploited in gravimetric analysis, titrimetry, and solvent extraction methods.

The bulky tetraphenylarsonium cation, [As(C₆H₅)₄]⁺, forms stable, stoichiometric precipitates with several singly charged anions, allowing for their quantitative determination. A significant application is in the gravimetric analysis of perchlorate (B79767) (ClO₄⁻), perrhenate (B82622) (ReO₄⁻), and permanganate (B83412) (MnO₄⁻) ions. uni.edu The low solubility of the resulting tetraphenylarsonium salts ensures nearly complete precipitation from aqueous solutions.

A notable application is the determination of iodine itself. Iodide can be oxidized to triiodide (I₃⁻), which is then precipitated with the tetraphenylarsonium cation. The resulting tetraphenylarsonium triiodide is a stable compound with very low solubility, forming the basis of a gravimetric method for the determination of milligram quantities of iodine. nih.gov

The reagent is also used in solvent extraction techniques for the separation and determination of various metal ions. For example, tetraphenylarsonium chloride is used to extract the tetrachloroaurate(III) anion, [AuCl₄]⁻, from aqueous solutions into an organic solvent like chloroform for subsequent spectrophotometric determination. acs.org Similarly, it has been employed for the extraction of pertechnetate ([TcO₄]⁻) from aqueous chloride solutions. akjournals.com These methods rely on the formation of an ion-pair between the tetraphenylarsonium cation and the anionic metal complex, which is soluble in the organic phase.

Table 2: Applications of Tetraphenylarsonium Salts in Analytical Chemistry

Analytical TechniqueAnalytePrecipitate/Extracted SpeciesReference
Gravimetric AnalysisPerchlorate (ClO₄⁻)(C₆H₅)₄AsClO₄ uni.edu
Gravimetric AnalysisPertechnetate (TcO₄⁻)(C₆H₅)₄AsTcO₄ nih.gov
Gravimetric AnalysisIodine (as I₃⁻)(C₆H₅)₄AsI₃ nih.gov
Solvent ExtractionGold (as AuCl₄⁻){(C₆H₅)₄As⁺, AuCl₄⁻} ion pair acs.org
Solvent ExtractionTechnetium (as TcO₄⁻){(C₆H₅)₄As⁺, TcO₄⁻} ion pair akjournals.com
TitrimetryVarious cationsTitration with iodine acs.org

Development of Gravimetric Precipitation Reagents for Inorganic Anions

This compound, and more commonly its chloride salt, serves as an effective precipitation reagent for the gravimetric analysis of various large inorganic anions. The fundamental principle of this application lies in the formation of sparingly soluble stoichiometric precipitates between the bulky tetraphenylarsonium cation, [(C₆H₅)₄As]⁺, and certain anions in aqueous solutions. This insolubility is driven by the large size and low charge density of both the cation and the anion, which leads to a low lattice energy and reduced solvation.

The technique involves the addition of a solution of tetraphenylarsonium salt to a solution containing the target anion, leading to the formation of a precipitate. This precipitate is then carefully collected by filtration, washed, dried, and weighed. From the mass of the precipitate, the amount of the anion in the original sample can be calculated.

One of the most well-established applications is in the determination of the perchlorate ion (ClO₄⁻). The precipitation of tetraphenylarsonium perchlorate is a highly quantitative reaction. uni.eduuni.edu Research has optimized the conditions for this precipitation, noting that adding the tetraphenylarsonium chloride reagent dropwise to a warm solution (around 60°C) followed by a digestion period promotes the formation of a more granular and easily filterable precipitate. uni.edu A 25% excess of the precipitant is recommended to ensure the complete precipitation of the perchlorate ion. uni.edu

Beyond perchlorate, the tetraphenylarsonium cation is also utilized for the gravimetric determination of other anions such as perrhenate (ReO₄⁻), permanganate (MnO₄⁻), periodate (IO₄⁻), and hexafluorophosphate (PF₆⁻). uni.edunih.govacs.org For instance, the determination of pertechnetate (TcO₄⁻), an element often associated with nuclear medicine and waste, has been evaluated using this gravimetric method, with studies estimating the solubility product of tetraphenylarsonium pertechnetate to be approximately (8.6 ± 0.2) x 10⁻¹⁰ at room temperature. nih.gov Similarly, a method for the determination of iodine involves its precipitation as tetraphenylarsonium tri-iodide ([(C₆H₅)₄As]I₃), which is noted for its stability and very low solubility. nih.gov

A significant consideration in this analytical method is the potential for interference from other anions that also form precipitates with the tetraphenylarsonium cation. uni.edu Therefore, the selectivity of the precipitation is crucial, and the sample matrix must be carefully considered.

Table 1: Anions Precipitated by Tetraphenylarsonium Cation and Potential Interferences

Target AnionPrecipitate FormedPotential Interfering Anions
Perchlorate (ClO₄⁻)(C₆H₅)₄AsClO₄Dichromate, Periodate, Permanganate, Perrhenate, Persulfate, Tetrafluoroborate (B81430), Tetraphenylborate (B1193919), Triiodide uni.edu
Perrhenate (ReO₄⁻)(C₆H₅)₄AsReO₄Perchlorate, Permanganate, Periodate
Pertechnetate (TcO₄⁻)(C₆H₅)₄AsTcO₄Perchlorate, Perrhenate
Tri-iodide (I₃⁻)(C₆H₅)₄AsI₃Perchlorate, Permanganate
Hexafluorophosphate (PF₆⁻)(C₆H₅)₄AsPF₆Perchlorate, Perbromate, Periodate

Implementation in Potentiometric and Conductometric Titration Methodologies

Tetraphenylarsonium salts are valuable reagents in electrometric titration methods, specifically in potentiometric and conductometric titrations, for the determination of certain anions. These techniques offer an alternative to gravimetric analysis and can be automated.

In potentiometric titrations , the concentration of a substance in a solution is determined by measuring the potential difference between two electrodes as a titrant of known concentration is added. The endpoint of the titration is identified by a sharp change in the measured potential. Tetraphenylarsonium chloride is a recognized titrant for the determination of perchlorate. researchgate.net The titration is typically monitored using a perchlorate ion-selective electrode (ISE), which shows a significant change in potential at the equivalence point when all the perchlorate ions have been precipitated by the tetraphenylarsonium cations. Studies have shown that this method is simple, rapid, and can be performed in a pH range of 4 to 7. researchgate.net Furthermore, low-temperature conditions have been investigated to enhance the accuracy and sensitivity of the titration for anions like perchlorate and tetrafluoroborate.

Conductometric titrations rely on the change in electrical conductivity of a solution as the titrant is added. The principle is based on the substitution of ions with a certain mobility by other ions with a different mobility. During the titration of an anion with this compound, the anion being analyzed is replaced by the iodide ion from the titrant, and a precipitate is formed. The conductivity of the solution changes due to the removal of the analyte ions and the introduction of the titrant's ions. The equivalence point is determined graphically by plotting the conductance against the volume of titrant added, with the intersection of two lines of different slopes indicating the endpoint. A direct application of this has been demonstrated in the conductometric titration of perchlorate with tetraphenylarsonium chloride.

The shape of the titration curve in conductometric titrations depends on the ionic conductivities of the ions involved. Before the equivalence point, the conductivity of the solution generally decreases as the analyte anions are replaced by the larger, less mobile tetraphenylarsonium cations, which form the precipitate. After the equivalence point, the conductivity starts to increase due to the addition of excess this compound to the solution.

Application in Solvent Extraction Techniques for Metal Ion Separation

This compound and related salts play a crucial role in solvent extraction, also known as liquid-liquid extraction, for the separation and determination of metal ions. This application is based on the principle of ion-pair formation. Many metal ions, particularly transition metals, can form anionic complexes in the presence of certain ligands, such as chloride or thiocyanate (B1210189) ions. While these anionic metal complexes are soluble in water, they are generally insoluble in nonpolar organic solvents.

The tetraphenylarsonium cation acts as a large, bulky, and lipophilic counter-ion. It can form a neutral, charge-balanced ion-pair with the anionic metal complex. This resulting ion-pair, for instance, [(C₆H₅)₄As]⁺[FeCl₄]⁻, is sufficiently hydrophobic to be extracted from the aqueous phase into an immiscible organic solvent like chloroform or dichloromethane.

[Mⁿ⁺]ₐq + xL⁻ₐq ⇌ [MLₓ]⁽ˣ⁻ⁿ⁾⁻ₐq [(C₆H₅)₄As]⁺ₐq + [MLₓ]⁽ˣ⁻ⁿ⁾⁻ₐq ⇌ {[(C₆H₅)₄As]⁺[MLₓ]⁽ˣ⁻ⁿ⁾⁻}ₒᵣg

Where:

Mⁿ⁺ is the metal ion

L⁻ is the ligand (e.g., Cl⁻, SCN⁻)

[MLₓ]⁽ˣ⁻ⁿ⁾⁻ is the anionic metal complex

aq denotes the aqueous phase

org denotes the organic phase

This technique allows for the selective separation of different metal ions by carefully controlling the experimental conditions, such as the pH of the aqueous phase and the concentration of the ligand. By adjusting these parameters, the formation of specific anionic metal complexes can be favored, enabling their selective extraction. For example, iron(III) can be effectively extracted from hydrochloric acid solutions as the tetrachloroferrate(III) anion ([FeCl₄]⁻) using tetraphenylarsonium as the counter-ion.

Table 2: Examples of Metal Ion Separation using Tetraphenylarsonium in Solvent Extraction

Metal IonAnionic Complex ExampleExtracting Organic Solvent
Iron(III)[FeCl₄]⁻Chloroform
Cobalt(II)[Co(SCN)₄]²⁻Chloroform
Gold(III)[AuCl₄]⁻Dichloromethane
Gallium(III)[GaCl₄]⁻Chloroform

This ion-pair extraction method is not only valuable for preparative separations in hydrometallurgy but also for analytical purposes, where it can be used to pre-concentrate trace amounts of metal ions before their determination by instrumental methods.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Research Trends

The academic journey of tetraphenylarsonium iodide is rooted in the broader history of organoarsenic compounds, which became prominent as analytical reagents in the mid-20th century. smolecule.com Key academic contributions have traditionally revolved around its synthesis, structural elucidation, and its utility as a precipitating agent for large anions. Initial research focused on the fundamental properties and synthesis of tetraphenylarsonium salts, laying the groundwork for their application in analytical and coordination chemistry.

A significant research trend has been the detailed investigation of its crystal structure. Early crystallographic studies provided foundational data, and more recent re-examinations have refined this understanding, confirming its tetragonal crystal system and establishing that it is isostructural with its tetraphenylphosphonium (B101447) counterpart. nih.gov This structural work has been pivotal, as the well-defined size and shape of the tetraphenylarsonium cation have made it a valuable tool in crystal engineering. Researchers have extensively used it to crystallize and structurally characterize a wide variety of complex inorganic and organometallic anions.

Another dominant research trend is the use of the tetraphenylarsonium cation to stabilize and crystallize polyiodide networks. nih.gov The large size of the cation is effective in templating the formation of extended chains and networks of iodine atoms, leading to materials with interesting structural and potential electronic properties. nih.gov This area of research continues to be active, with ongoing efforts to create novel polyiodide structures with unique topologies.

The utility of this compound as a phase transfer catalyst represents another significant research avenue. smolecule.com By facilitating the transfer of iodide and other anions between aqueous and organic phases, it has found applications in various organic syntheses. smolecule.com While established, research in this area continues to explore new catalytic applications and reaction systems.

The following table summarizes the key research trends and the primary scientific contributions associated with each.

Research TrendKey Academic ContributionsScientific Significance
Structural Chemistry Initial X-ray diffraction studies and subsequent high-resolution crystallographic re-examinations. nih.govEstablished the precise solid-state structure, corrected initial misconceptions of dimorphism, and provided a basis for its use in crystal engineering.
Analytical Chemistry Development as a precipitating agent for large inorganic anions like perchlorate (B79767) and permanganate (B83412).Provided a reliable method for the gravimetric and potentiometric determination of various anions. smolecule.com
Supramolecular Chemistry Use as a bulky cation to template the formation and crystallization of complex polyiodide networks. nih.govEnabled the synthesis and structural characterization of novel polyiodide species with diverse and extended structures. nih.gov
Catalysis Application as a phase transfer catalyst in organic synthesis. smolecule.comFacilitated reactions between immiscible phases, enhancing reaction rates and yields in various organic transformations. biomedres.us

Emerging Research Avenues for this compound in Contemporary Chemical Science

Contemporary research is expanding the applications of this compound beyond its traditional roles, opening up new avenues in materials science and analytical chemistry. These emerging areas leverage the unique properties of both the bulky, stable tetraphenylarsonium cation and the reactive iodide anion.

One of the most promising emerging research avenues is in the development of advanced ion-selective electrodes (ISEs) . The lipophilic nature of the tetraphenylarsonium cation makes it a useful component in the membranes of ISEs. While the primary application has been in electrodes selective for large anions like perchlorate, recent research is exploring its use in more complex sensor formulations. The iodide ion itself is a target for sensing in various biological and environmental contexts, and this compound can serve as a component in the development of novel sensing platforms for iodide and other ions. nih.govresearchgate.net The goal is to create more robust, selective, and sensitive potentiometric sensors for real-time monitoring of specific ions in complex matrices. mdpi.com

Another burgeoning area is its application in modern inorganic and organometallic synthesis , not just as a precipitating agent, but as a source of the tetraphenylarsonium cation to create hybrid organic-inorganic materials. The focus is shifting from simple salts to more complex, functional materials where the cation is an integral part of the material's architecture and influences its properties. This includes its use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where the bulky cation can act as a template or a counterion to balance the charge of anionic frameworks, thereby influencing the porosity and dimensionality of the resulting material.

Furthermore, there is renewed interest in its role in catalysis , particularly in green and sustainable chemistry. While its function as a phase transfer catalyst is well-known, new research is exploring its potential in other catalytic systems. biomedres.usbiomedres.us For instance, the iodide ion can participate in various catalytic cycles, and the tetraphenylarsonium cation can help to solubilize and stabilize catalytic species in low-polarity solvents. This could lead to the development of novel catalytic systems for a range of organic transformations.

The table below outlines these emerging research areas and their potential impact.

Emerging Research AvenueScientific GoalPotential Impact
Advanced Ion-Selective Electrodes To develop highly selective and sensitive potentiometric sensors for environmental and biological monitoring. mdpi.comReal-time, low-cost analysis of target ions in complex samples. researchgate.net
Hybrid Material Synthesis To utilize the tetraphenylarsonium cation as a structural component in the synthesis of functional materials like MOFs.Creation of new materials with tailored properties for applications in gas storage, separation, and catalysis.
Green Catalysis To explore new applications in catalytic systems that are environmentally benign and efficient. biomedres.usDevelopment of sustainable chemical processes with improved reaction conditions and recyclability of the catalyst.

Potential for Interdisciplinary Research and Advanced Material Design

The unique combination of a bulky, chemically robust cation and a versatile anion in this compound provides a fertile ground for interdisciplinary research, bridging the gap between chemistry, materials science, and physics. The potential for designing advanced materials with novel properties is a significant driver of future research in this area.

A key area for interdisciplinary research is in the field of nonlinear optics (NLO) . Materials with NLO properties are crucial for applications in telecommunications, optical computing, and laser technology. The design of NLO materials often relies on the creation of non-centrosymmetric crystal structures. The tetraphenylarsonium cation, in combination with various anionic partners, can be used to engineer crystal packing in a way that promotes the formation of such structures. mdpi.comdtic.mil Research in this area would involve collaboration between synthetic chemists, crystallographers, and physicists to design, synthesize, and characterize new materials with significant NLO responses. rsc.org

The development of novel chemical sensors is another promising interdisciplinary avenue. researchgate.net Building on its use in ISEs, this compound can be incorporated into more sophisticated sensing platforms. This could include optical sensors where the interaction of an analyte with the iodide or the cation results in a change in fluorescence or color. nih.gov This research would require expertise in supramolecular chemistry for the design of the sensor, organic synthesis for its preparation, and analytical chemistry and materials science for its incorporation into devices and its characterization. nih.gov

Furthermore, the principles of supramolecular chemistry and crystal engineering that have been extensively studied with tetraphenylarsonium salts can be applied to the design of a wide range of advanced materials. hhu.de By carefully selecting the anionic component and controlling the crystallization conditions, it is possible to create self-assembled structures with specific functionalities. nih.gov This could lead to the development of materials with tailored electronic properties, such as semiconductors or conductors, based on organized polyiodide networks. wikipedia.org It could also lead to the creation of porous materials for selective guest uptake or release. This area of research is inherently interdisciplinary, requiring a deep understanding of non-covalent interactions, solid-state chemistry, and materials characterization.

Interdisciplinary FieldAdvanced Material ApplicationKey Scientific Disciplines Involved
Nonlinear Optics Development of materials for frequency doubling and optical switching. mdpi.comdtic.milSynthetic Chemistry, Crystallography, Materials Physics.
Chemical Sensing Creation of selective optical and electrochemical sensors for environmental and biomedical applications. researchgate.netnih.govSupramolecular Chemistry, Analytical Chemistry, Materials Science.
Crystal Engineering Design of functional materials with tailored electronic, magnetic, or porous properties. hhu.deSolid-State Chemistry, Inorganic Chemistry, Nanoscience.

Q & A

Q. What are the primary applications of tetraphenylarsonium iodide in analytical chemistry?

this compound is widely used to extract iodide ions via ion-pair formation, enabling speciation analysis of iodine in environmental samples. For example, it pairs with iodide in freshwater to form a chloroform-extractable complex, separating iodide from iodate prior to catalytic detection methods using cerium(IV)-arsenic(III) reactions .

Q. How is this compound employed in determining iodine species in freshwater?

The method involves adding tetraphenylarsonium cation to aqueous samples, forming an ion pair with iodide, which is extracted into chloroform. The remaining iodate is then reduced and quantified via its catalytic effect on redox reactions. This achieves a resolution of ±0.1 µg/L for total iodine and iodate at 95% confidence .

Q. What spectroscopic techniques are used to characterize this compound coordination complexes?

Infrared (IR) spectroscopy (e.g., carbonyl stretches at 2051 cm⁻¹ in iridium complexes) and molar conductivity measurements in solvents like acetone or nitrobenzene are critical. These techniques help confirm anion geometry and electrolyte behavior .

Q. What are the standard protocols for preparing this compound solutions?

Solutions are typically prepared in methanol or ethanol. Purity is validated via elemental analysis (e.g., carbon, iodine, and iridium content) and molar conductivity testing to ensure univalent electrolyte behavior .

Advanced Research Questions

Q. How can researchers optimize iodide extraction efficiency using this compound in complex matrices?

Key variables include pH adjustment, solvent selection (e.g., chloroform vs. benzene), and cation-to-anion stoichiometry. Recovery tests (e.g., 100 ± 25.4% for total iodine) validate extraction efficacy, while interference studies identify matrix effects .

Q. What challenges arise in distinguishing inorganic vs. organic iodine when using this compound-based methods?

Organic iodine compounds (e.g., methyl iodide) may not form extractable ion pairs, leading to underestimation. Pretreatment steps like UV oxidation or alkaline hydrolysis are required to convert organic iodine to inorganic forms .

Q. How do molar ratios of this compound to metal ions affect coordination complex synthesis?

Stoichiometry determines complex stability and structure. For example, a 1:1 ratio with K[Ir(CO)I₄] yields [As(C₆H₅)₄][Ir(CO)₂I₃], while excess this compound drives crystallization of higher-order complexes .

Q. How can contradictory IR spectral data in this compound complexes be resolved?

Discrepancies in carbonyl stretching frequencies (e.g., 2051 cm⁻¹ vs. 2070 cm⁻¹) may arise from anion geometry or solvent effects. Complementary techniques like X-ray diffraction and conductivity measurements clarify structural ambiguities .

Q. What strategies address interference from coexisting ions in iodate determination?

Testing common ions (e.g., chloride, nitrate) identifies interferents. Adjusting redox conditions (e.g., nitric acid concentration) suppresses iodate reduction, while masking agents like EDTA mitigate metal interference .

Q. How is the accuracy of this compound-based trace iodine analysis validated?

Spike recovery experiments (e.g., 102 ± 7.5% for free iodide) and replicate analyses assess precision. Where certified reference materials are unavailable, cross-validation with alternative methods (e.g., AutoAnalyzer systems) ensures reliability .

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